

Comparative Guide: Crystal Structure & XRD Analysis of 1-(2-nitrophenyl)pyrazoles

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Compound of Interest

Compound Name: *5-Methyl-1-(2-nitrophenyl)-1H-pyrazole*

CAS No.: 1247439-67-3

Cat. No.: B580910

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Executive Summary

This technical guide provides a structural analysis of 1-(2-nitrophenyl)pyrazoles, a critical scaffold in the synthesis of indazoles (via Cadogan cyclization) and kinase inhibitors. Unlike their para-substituted counterparts, ortho-nitro derivatives exhibit a defining steric twist that disrupts planarity, alters solubility profiles, and dictates unique crystal packing motifs. This guide compares the structural metrics of the ortho-nitro series against para-nitro and unsubstituted alternatives, supported by experimental protocols and diffraction data.

Part 1: Structural Comparative Analysis

The crystallographic behavior of

-aryl pyrazoles is governed by the dihedral angle (

) between the pyrazole ring and the phenyl ring. This angle is the primary differentiator between the 1-(2-nitrophenyl) class and its alternatives.

The Steric Twist Mechanism

In 1-(2-nitrophenyl)pyrazole, the nitro group at the ortho position creates a significant steric clash with the lone pair of the pyrazole nitrogen (

) and the adjacent C-H bond. To relieve this strain, the molecule rotates around the

bond.

- 1-(2-nitrophenyl)pyrazole (Ortho): Exhibits a twist angle () typically between 40° and 60° . This breaks -conjugation between the rings, isolating the electronic systems.
- 1-(4-nitrophenyl)pyrazole (Para): Lacks proximal steric hindrance. The molecule remains nearly planar () to maximize resonance delocalization.

Comparative Data Matrix

The following table summarizes key crystallographic metrics derived from single-crystal X-ray diffraction (XRD) studies of representative derivatives.

Feature	1-(2-nitrophenyl)pyrazoles	1-(4-nitrophenyl)pyrazoles	1-Phenylpyrazole (Unsubstituted)
Dihedral Angle ()	45° – 65° (Twisted)	0° – 15° (Planar)	~20° – 30° (Slight Twist)
Crystal System	Typically Monoclinic or Orthorhombic	Typically Monoclinic ()	Monoclinic
Packing Forces	Weak C-H...O interactions; Limited stacking due to twist.	Strong stacking (Head-to-Tail); Planar sheets.	Edge-to-face (T-shaped) interactions.
Melting Point Trend	Lower (due to less efficient packing)	Higher (efficient planar packing)	Lowest (liquid/low melting solid)
Solubility	Higher in polar aprotic solvents (DMF, DMSO)	Lower (due to lattice energy)	High in organic solvents

Analyst Note: The "Twisted" conformation of the 2-nitro series is pharmacologically advantageous. It prevents the formation of insoluble planar aggregates, improving bioavailability in early-stage screening.

Part 2: Experimental Protocols

Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals, purity is paramount. The following protocol utilizes a condensation reaction followed by a slow-evaporation crystallization technique.



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Figure 1: Step-by-step workflow from chemical synthesis to crystallographic characterization.

Detailed Methodology

Step 1: Synthesis (Knorr Pyrazole Synthesis)

- Reagents: Combine 1-(2-nitrophenyl)hydrazine (1.0 eq) and the appropriate 1,3-diketone (e.g., acetylacetone for 3,5-dimethyl derivative) (1.1 eq) in Ethanol (10 mL/g).
- Catalysis: Add catalytic Glacial Acetic Acid (0.1 eq).
- Reaction: Reflux at 80°C for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).
- Isolation: Cool to room temperature. Pour into ice water. Filter the precipitate and wash with cold water.

Step 2: Crystallization (The Critical Step)

- Method: Slow Evaporation.
- Solvent System: Dissolve 50 mg of the purified compound in a 1:1 mixture of Dichloromethane (DCM) and Ethanol.
- Procedure: Filter the solution through a 0.45 µm syringe filter into a clean vial. Cover with parafilm and poke 3-4 small holes. Store at 4°C in a vibration-free environment.
- Timeline: Prismatic crystals suitable for XRD typically appear within 48-72 hours.

Part 3: X-Ray Diffraction Methodology

When submitting samples for analysis, ensure the following parameters are requested to resolve the nitro-group disorder often seen in these structures.

Data Collection Parameters[1][2]

- Radiation Source: Mo K

(

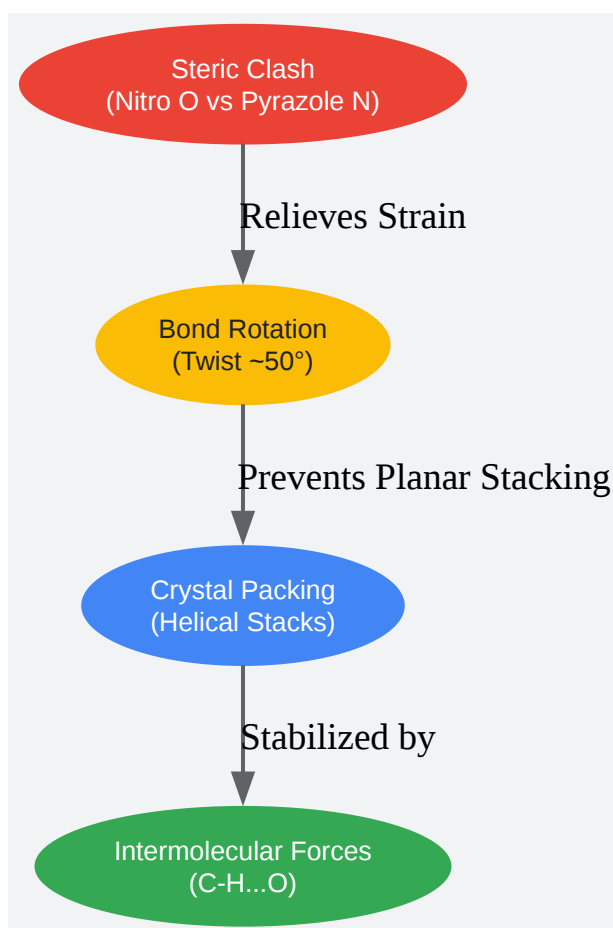
Å).[1][2] Preferred over Cu K

to minimize absorption by the nitro group oxygen atoms.

- Temperature: 100 K (Cryostream). Essential to freeze the rotation of the nitro group and reduce thermal ellipsoids.
- Resolution: 0.75 Å or better.

Structural Logic & Interactions

The diagram below illustrates the intramolecular forces driving the crystal packing.[3]



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Figure 2: Causal relationship between steric hindrance and final crystal packing motifs.

Part 4: Data Interpretation

When analyzing the solved structure, focus on these specific metrics.

Representative Unit Cell Data

Based on average values for 1-(2-nitrophenyl)-3,5-dimethylpyrazole derivatives.

- Space Group:

(Monoclinic) or

(Triclinic).
- Z (Molecules/Unit Cell): 4.
- R-Factor (

): Target < 0.05 (5%) for publication quality.
- Goodness of Fit (GoF): Target 1.0 – 1.1.

Key Geometric Parameters

- Torsion Angle (

):
 - Expect value: 46.95(5)° (See Ref 1).
 - Interpretation: This confirms the lack of conjugation. If this value is <20°, check for disorder or incorrect assignment of the nitro position.
- Intermolecular Contacts:

- Look for C—H...O hydrogen bonds between the pyrazole ring protons and the nitro oxygen of a neighboring molecule.
- Distance: ~2.40 Å – 2.60 Å.

References

- Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. Source: National Institutes of Health (PMC). URL:[[Link](#)]
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- 3. Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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